molecular formula C12H15BrN2O B7938348 6-Bromo-N-cyclopentylmethyl-nicotinamide

6-Bromo-N-cyclopentylmethyl-nicotinamide

Cat. No.: B7938348
M. Wt: 283.16 g/mol
InChI Key: YKLYTEZQZMVZMD-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylmethyl-nicotinamide is a chemical compound characterized by its bromine atom and cyclopentylmethyl group attached to the nicotinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N-cyclopentylmethyl-nicotinamide typically involves the bromination of nicotinamide followed by the introduction of the cyclopentylmethyl group. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-cyclopentylmethyl-nicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of different substituted nicotinamides.

Scientific Research Applications

Scientific Research Applications

This compound has diverse applications across various scientific domains:

Chemistry

  • Building Block : It serves as a building block for synthesizing more complex organic molecules.
  • Reagent in Organic Reactions : Utilized in various organic reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes. Its structural features enhance binding affinity to enzyme active sites.
  • Protein Interactions : Research indicates potential interactions with proteins involved in metabolic pathways.

Medicine

  • Therapeutic Agent Development : There is ongoing exploration into its potential as a therapeutic agent for various diseases, particularly due to its biological activity against certain targets.

The biological activities of 6-Bromo-N-cyclopentylmethyl-nicotinamide are primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various microbial strains.
  • Anti-inflammatory Activity : It may modulate inflammatory pathways, inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Investigated for its effects on receptor tyrosine kinases, particularly c-Met, which is implicated in cancer progression.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of this compound demonstrated notable inhibition against several microbial strains:

Microbial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings indicate the compound's potential as a lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that the compound may exhibit anti-inflammatory properties through modulation of signaling pathways involved in inflammation. Further studies are needed to elucidate the precise mechanisms.

Anticancer Activity

Initial findings suggest that this compound may inhibit c-Met receptor activity, indicating potential utility in cancer therapeutics. Detailed studies are required to explore this application further.

Mechanism of Action

The mechanism by which 6-Bromo-N-cyclopentylmethyl-nicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Bromo-N-cyclopentylmethyl-nicotinamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Nicotinamide: The parent compound without the bromine and cyclopentylmethyl groups.

  • 6-Bromo-N-methyl-nicotinamide: Similar structure but with a methyl group instead of cyclopentylmethyl.

  • 6-Chloro-N-cyclopentylmethyl-nicotinamide: Similar structure but with a chlorine atom instead of bromine.

Biological Activity

6-Bromo-N-cyclopentylmethyl-nicotinamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position of the nicotinamide ring, which is believed to influence its biological interactions. The cyclopentylmethyl group may enhance its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nicotinamide derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 mM
Pseudomonas aeruginosa0.016 mM
Klebsiella pneumoniae0.03 mM
Candida albicans>1 mM

The compound exhibited the lowest MIC against Pseudomonas aeruginosa, suggesting it may be particularly effective in treating infections caused by this pathogen .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that nicotinamides can influence cellular pathways involved in cancer progression.

Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the effect of various nicotinamide derivatives on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited cell proliferation in breast and prostate cancer models. The mechanism appears to involve the modulation of NAD+ levels, which are crucial for cellular metabolism and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular responses, contributing to its antimicrobial and anticancer effects.
  • NAD+ Modulation : By influencing NAD+ levels, the compound can affect processes such as DNA repair, apoptosis, and energy metabolism .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other nicotinamide derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnticancer Activity
This compoundHighModerate
NicotinamideModerateHigh
6-Chloro-N-cyclopentylmethyl-nicotinamideLowModerate

This comparison illustrates that while this compound shows significant antimicrobial activity, its anticancer potential is moderate compared to other derivatives like nicotinamide itself.

Properties

IUPAC Name

6-bromo-N-(cyclopentylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c13-11-6-5-10(8-14-11)12(16)15-7-9-3-1-2-4-9/h5-6,8-9H,1-4,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLYTEZQZMVZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNC(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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